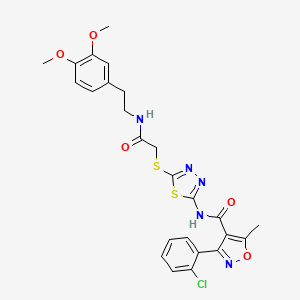

![molecular formula C8H6INO2 B2678658 8-碘-1H-苯并[D][1,3]噁嗪-2(4H)-酮 CAS No. 1820612-81-4](/img/structure/B2678658.png)

8-碘-1H-苯并[D][1,3]噁嗪-2(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazines are a type of heterocyclic compound that have been widely studied due to their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are used in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others .

Synthesis Analysis

Benzoxazines can be synthesized from phenols, primary amines, and formaldehyde . For example, a new benzoxazine monomer with bis-ester groups has been synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .Molecular Structure Analysis

The molecular structure of benzoxazines can be characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For instance, an electrochemical oxidative cyclization of ortho-vinyl aniline has been reported to access various SCN-containing benzoxazines .Physical and Chemical Properties Analysis

Benzoxazines have excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also have good thermal stability as evidenced by the 5% and 10% weight-loss temperatures of a certain polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .科学研究应用

合成与化学应用

-

一锅法合成: Larksarp 和 Alper (1999) 的一项研究展示了通过钯催化的邻碘苯胺与酰氯的环羰基化反应,一锅法合成 2-取代-4H-3,1-苯并恶唑嗪-4-酮,提出了一种具有区域选择性、收率良好至极好的方法。这一过程突出了 8-碘-1H-苯并[d][1,3]恶唑嗪-2(4H)-酮衍生物在通过钯催化反应促进复杂有机合成过程中的作用 (Larksarp & Alper, 1999)。

-

除草活性: 针对 8-碘-1H-苯并[d][1,3]恶唑嗪-2(4H)-酮衍生物的研究,特别关注它们的除草活性,发现该类别中的某些化合物可以作为原卟啉原氧化酶 (protox) 的有效抑制剂,为开发对农作物高效且安全的除草剂提供了见解 (Huang 等,2005)。

-

抗菌特性: Fang 等 (2011) 探索了苯并[b][1,4]恶唑嗪-3(4H)-酮衍生物的抗菌活性,发现这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出效力,氟取代增强了抗菌特性。这表明在开发新的抗菌剂方面具有潜在应用 (Fang 等,2011)。

材料科学和生物学评估

-

光二聚化和热性能: Kiskan 和 Yagcı (2007) 对结合苯并恶嗪和香豆素环的单体进行的一项研究揭示了其进行光二聚化和热环开反应的能力。此类特性对于开发具有特定热和光学特性的先进材料至关重要 (Kiskan & Yagcı, 2007)。

-

抗癌活性: 从 N-(2-炔基)芳基苯甲酰胺开始,对 4H-苯并[d][1,3]恶嗪的金(I)催化合成研究包括对乳腺癌衍生细胞系的生物学评估。研究结果表明不同的生物活性,表明 8-碘-1H-苯并[d][1,3]恶唑嗪-2(4H)-酮衍生物具有作为乳腺癌治疗药物候选物的潜力 (Segura-Quezada 等,2022)。

未来方向

属性

IUPAC Name |

8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBLNCPYMHYFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

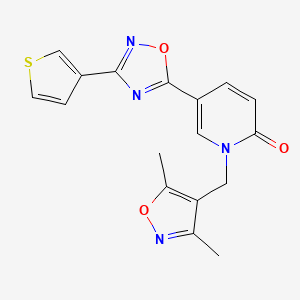

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

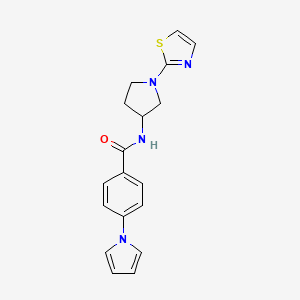

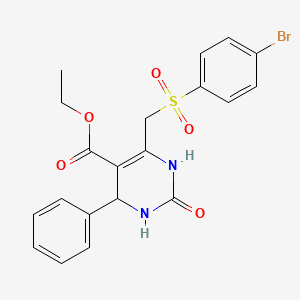

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)

![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

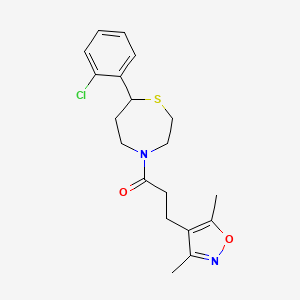

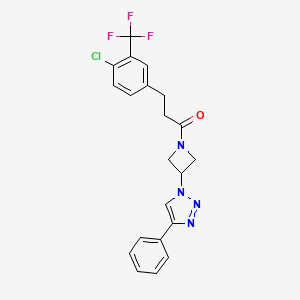

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-8-amine](/img/structure/B2678596.png)